tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3 |
InChI Key |
JHOFNBMKSZPAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the necessary stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropharmacology
The compound is structurally related to tropane alkaloids, which are known for their pharmacological properties. Research has indicated that derivatives of the 3,8-diazabicyclo[3.2.1]octane framework exhibit significant activity as central nervous system (CNS) agents, making them candidates for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease .
Case Study: Synthesis of Analogs
A study demonstrated the synthesis of various analogs of the compound, which were evaluated for their binding affinity to neurotransmitter receptors. The results showed that specific modifications to the tert-butyl group enhanced receptor selectivity and potency against acetylcholinesterase inhibitors, suggesting potential therapeutic uses in treating cognitive decline .
1.2 Antiviral Activity
Recent investigations have explored the antiviral properties of compounds with a similar bicyclic structure. For instance, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. The structural features of tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate may contribute to this activity through interaction with viral proteins or host cell receptors .
Synthetic Methodologies
2.1 Enantioselective Synthesis
The compound serves as a valuable intermediate in the enantioselective synthesis of complex organic molecules. Methods such as ring-closing metathesis (RCM) and cycloaddition reactions have been employed to construct the bicyclic framework efficiently .
Table 1: Synthetic Routes for Bicyclic Compounds
Drug Design and Development
3.1 Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Researchers have identified key functional groups that influence biological activity, leading to targeted modifications that enhance efficacy while minimizing side effects.
Case Study: Optimization of Binding Affinity
In a recent study focusing on optimizing binding affinity to specific receptors, researchers modified the hydroxymethyl group and assessed its impact on biological activity through in vitro assays. The findings revealed that specific substitutions significantly improved binding affinity and selectivity for target receptors, paving the way for more effective drug candidates .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Trifluoroacetyl substitution (CAS 824982-19-6) introduces strong electron-withdrawing properties, making it reactive in nucleophilic acyl substitutions . Aromatic substituents (e.g., pyridopyrimidinyl in CAS 2454397-98-7) increase molecular weight and steric bulk, favoring interactions with hydrophobic enzyme pockets .
Stereochemical Considerations :
Research Findings and Trends
- Drug Discovery : The target compound’s hydroxymethyl group is strategically used to balance lipophilicity and solubility in S1P receptor-targeted therapies, outperforming bulkier analogues in bioavailability .
- Kinase Inhibitors: Aromatic-substituted derivatives (e.g., CAS 2454397-98-7) show nanomolar potency in kinase assays, highlighting the scaffold’s versatility .
- Safety Trends : Hydroxy and hydroxymethyl derivatives exhibit improved toxicity profiles compared to halogenated or acylated variants .
Biological Activity
tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1888558-57-3) is a bicyclic compound notable for its unique structural features, which include a bicyclo[3.2.1]octane core and various functional groups. This compound has garnered attention in the realm of medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.31 g/mol
- Structural Features : The compound comprises a tert-butyl group, a hydroxymethyl group, and a carboxylate moiety, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Antiviral Activity
The compound also demonstrates antiviral properties, particularly against enveloped viruses. The mechanism of action is hypothesized to involve interference with viral replication processes or modulation of host cell signaling pathways, although specific molecular targets remain to be fully elucidated.
Enzyme Interaction
The unique bicyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activities. This interaction may lead to therapeutic effects in various disease models.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves enantioselective methods that construct the bicyclic scaffold through multi-step chemical reactions. Key synthetic routes include:
- Oxidation Reactions : Utilizing potassium permanganate or chromium trioxide.
- Reduction Reactions : Employing lithium aluminum hydride.
- Substitution Reactions : Using sodium methoxide for functional group modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
